molecular formula C16H15ClN2O3 B5502800 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide

2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide

Cat. No.: B5502800
M. Wt: 318.75 g/mol
InChI Key: UEDPRSRHZAHWPL-UHFFFAOYSA-N
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Description

2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide is a chemical compound with a complex structure that includes a benzamide core and a chlorinated phenoxyacetyl group

Properties

IUPAC Name

2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-8-11(6-7-13(10)17)22-9-15(20)19-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDPRSRHZAHWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide typically involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy compounds.

Scientific Research Applications

2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]-N-methylbenzamide
  • 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]-N-cyclohexylbenzamide
  • N-benzyl-2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide

Uniqueness

Compared to similar compounds, 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenoxy ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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